molecular formula C5H7N5O3 B2950097 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide CAS No. 514801-01-5

2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B2950097
CAS No.: 514801-01-5
M. Wt: 185.143
InChI Key: JPOKZLBLUUDGGD-UHFFFAOYSA-N
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Description

2-(3-Nitro-1H-pyrazol-1-yl)acetohydrazide (CAS 1002034-01-6) is a nitrogen-rich heterocyclic compound with a molecular formula of C 6 H 9 N 5 O 3 and a molecular weight of 199.17 g/mol . It serves as a versatile and valuable chemical intermediate in medicinal chemistry and drug discovery research. The core structure of this compound incorporates two privileged pharmacophores: a pyrazole ring and a hydrazide group . The pyrazole scaffold is widely recognized in pharmaceutical science for its diverse biological activities . The presence of the nitro group and the hydrazide functionality on the pyrazole ring makes this molecule a key building block for the synthesis of more complex structures, particularly through the formation of N-acylhydrazone derivatives . While direct studies on this exact molecule are limited, research on structurally related pyrazole-acylhydrazone hybrids has demonstrated significant antiparasitic potential , showing promising activity against Leishmania amazonensis promastigotes . The proposed mechanism of action for such compounds involves targeting the parasite through membrane depolarization, induction of reactive oxygen species (ROS), and alteration of cell membrane integrity . This suggests that this compound is a promising precursor for researchers developing novel therapeutic agents for neglected tropical diseases. WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O3/c6-7-5(11)3-9-2-1-4(8-9)10(12)13/h1-2H,3,6H2,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOKZLBLUUDGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Approaches to the Synthesis of 2 3 Nitro 1h Pyrazol 1 Yl Acetohydrazide

Precursor Synthesis Strategies for 3-nitro-1H-pyrazole

The formation of 3-nitro-1H-pyrazole is a critical step, as the position of the nitro group on the pyrazole (B372694) ring is paramount. Direct nitration of the parent 1H-pyrazole typically yields the 4-nitro isomer, necessitating more nuanced strategies to achieve 3-substitution.

The most prevalent and effective method for synthesizing 3-nitro-1H-pyrazole involves a two-step sequence: N-nitration of pyrazole followed by a thermal rearrangement. guidechem.comnih.gov

First, 1H-pyrazole is treated with a nitrating agent, commonly a mixture of nitric acid and acetic anhydride (B1165640), to produce the intermediate N-nitropyrazole (1-nitro-1H-pyrazole). d-nb.infogoogle.com This reaction is typically conducted at controlled, cool temperatures. google.com

StepReagentsSolventTemperatureYieldReference(s)
N-Nitration Pyrazole, Fuming HNO₃, Acetic AnhydrideGlacial Acetic Acid20-30°C~84% google.com
Rearrangement N-nitropyrazoleBenzonitrile180°C to Reflux~91% chemicalbook.com
Rearrangement N-nitropyrazoleAnisole145°C- nih.govgoogle.com

Beyond the direct nitration and rearrangement of the parent pyrazole, the nitro group can be introduced onto the pyrazole scaffold through other transformative methods, often starting from precursors that already contain other functionalities.

One alternative, though hazardous, route involves a one-step cyclization reaction between diazomethane (B1218177) and chloronitroethylene. nih.gov This method is noted for its high risk due to the volatile and reactive nature of the starting materials. nih.gov

Another approach involves the stepwise nitration of pre-functionalized pyrazoles. For instance, the synthesis of highly nitrated pyrazoles often begins with a substituted pyrazole, such as 3,5-dimethyl-1H-pyrazole. nih.gov In these cases, the existing methyl groups can be transformed through a series of reactions, including nitration, to install nitro groups or nitromethyl functionalities at specific positions on the ring. nih.govacs.org For example, the reaction of a 3-pyrazolecarbaldehyde oxime with dinitrogen tetroxide (N₂O₄) can yield a 3-trinitromethylpyrazole, demonstrating the installation of a nitro-containing functional group that can be further modified. nih.gov These strategies highlight how the installation of a nitro group can be part of a broader sequence of functional group interconversions to build complex, highly substituted pyrazole systems.

Regioselectivity is a central challenge in the synthesis of nitropyrazoles. The conditions of the nitration reaction dictate the position of the resulting substitution.

Formation of 4-Nitropyrazole: The direct nitration of 1H-pyrazole using a strong mixed acid, such as a combination of fuming nitric acid (HNO₃) and fuming sulfuric acid (H₂SO₄), overwhelmingly favors the formation of 4-nitro-1H-pyrazole. nih.govd-nb.info The reaction proceeds readily, even at room temperature. nih.gov

Formation of 3-Nitropyrazole: To achieve substitution at the 3-position, the indirect route involving the N-nitration of pyrazole followed by thermal rearrangement is required. nih.govd-nb.info The N-nitropyrazole intermediate preferentially rearranges to place the nitro group at the C3 position. d-nb.info

This stark difference in outcomes based on the chosen methodology underscores the importance of controlling reaction pathways to achieve the desired isomer. The synthesis of the 3-nitro isomer, which is the necessary precursor for the target compound, is therefore exclusively pursued through the rearrangement pathway.

Desired ProductMethodNitrating Agent(s)Key ConditionReference(s)
3-Nitro-1H-pyrazole N-Nitration and RearrangementHNO₃ / Acetic AnhydrideThermal Rearrangement nih.govd-nb.info
4-Nitro-1H-pyrazole Direct C-NitrationFuming HNO₃ / Fuming H₂SO₄Mixed Acid nih.govd-nb.info

Synthesis of the Acetohydrazide Moiety

Once 3-nitro-1H-pyrazole is obtained, the next phase of the synthesis involves attaching the acetohydrazide side chain to the N1 position of the pyrazole ring. This is typically achieved by first N-alkylating the 3-nitro-1H-pyrazole with an ethyl haloacetate (e.g., ethyl bromoacetate) to form an ester intermediate, ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate. This ester is then converted into the final hydrazide product.

The most conventional and widely used method for preparing acyl hydrazides is the hydrazinolysis of a corresponding ester. nih.gov In the context of synthesizing 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide, this involves the reaction of the intermediate, ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). naturalspublishing.comarabjchem.org

The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly an alcohol such as absolute ethanol (B145695) or methanol. naturalspublishing.comajgreenchem.com The process is generally efficient, providing good yields of the desired acetohydrazide. nih.gov Upon completion of the reaction, the product often precipitates from the solution upon cooling and can be isolated by filtration. naturalspublishing.com

ReactantsSolventReaction ConditionOutcomeReference(s)
Ester, Hydrazine HydrateAbsolute EthanolRefluxAcid Hydrazide naturalspublishing.com
Ester, Hydrazine HydrateMethanolRoom Temperature or RefluxAcid Hydrazide nih.gov

An alternative pathway to the acetohydrazide moiety is through the reaction of an acyl chloride with hydrazine. orgsyn.org This would first require the conversion of the carboxylic acid corresponding to the side chain, 2-(3-nitro-1H-pyrazol-1-yl)acetic acid, into its more reactive acyl chloride derivative, 2-(3-nitro-1H-pyrazol-1-yl)acetyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). nih.gov

The resulting acyl chloride is then reacted with hydrazine. However, this method can be complicated by the formation of an undesired 1,2-diacylhydrazine byproduct, where two molecules of the acyl chloride react with one molecule of hydrazine. orgsyn.org This side reaction is particularly prevalent with highly reactive, low molecular weight acyl chlorides. orgsyn.org To minimize diacylation and favor the formation of the desired mono-acyl hydrazide, the reaction is often performed under controlled conditions, such as at very low temperatures (-5 to 0 °C) with the slow, dropwise addition of the acyl chloride to a solution of hydrazine. orgsyn.orggoogle.com

Coupling Methodologies for this compound Formation

The construction of the target molecule, this compound, is primarily achieved through strategic coupling reactions. The selection of a particular methodology depends on factors such as precursor availability, desired yield, and control over isomeric purity.

Direct Condensation Approaches

Direct condensation methods, which aim to form the target molecule in a single step from advanced precursors, are a theoretical possibility. One such hypothetical route would involve the condensation of a pyrazole-carbaldehyde derivative with a hydrazine-containing molecule. For instance, the reaction of 3-nitro-1H-pyrazole-4-carbaldehyde with acetohydrazide could potentially yield a related hydrazone. While analogous reactions, such as the condensation of formyl-pyrazoles with various hydrazides to form pyrazole-linked hydrazones, have been reported, this direct approach to synthesizing this compound is not the most commonly documented method. nih.gov Such strategies can be complicated by side reactions and the availability of the requisite starting materials. Generally, multi-step syntheses are preferred as they offer greater control and often result in higher purity of the final product. cymitquimica.com

Multi-step Convergent Synthesis

A more reliable and widely applicable strategy for the synthesis of this compound is a multi-step convergent approach. This method involves the sequential construction of the molecule, culminating in the formation of the hydrazide moiety. The most logical pathway consists of three primary steps:

Synthesis of the Pyrazole Core : The initial step is the formation of the 3-nitro-1H-pyrazole ring. A common laboratory method for this is the thermal rearrangement of 1-nitropyrazole, which yields the more stable 3-nitro-1H-pyrazole isomer. chemicalbook.com

N-alkylation to Form the Ester Intermediate : The synthesized 3-nitro-1H-pyrazole is then N-alkylated using an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. This reaction, typically carried out in the presence of a base, yields the crucial intermediate, ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate. cymitquimica.compharmaffiliates.com The success of this step is highly dependent on achieving the correct regioselectivity to obtain the desired N-1 substituted product.

Hydrazinolysis of the Ester : The final step is the conversion of the ethyl ester intermediate into the target acetohydrazide. This is accomplished through hydrazinolysis, which involves reacting the ester with hydrazine hydrate (NH₂NH₂·H₂O). This is a standard and efficient method for forming hydrazides from their corresponding esters. mdpi.com

This multi-step sequence provides a controlled and modular route to the target compound, with well-established procedures for each transformation.

Stereochemical Control and Regioselectivity in Coupling Reactions

In the synthesis of this compound, the critical step for controlling the final structure is the N-alkylation of 3-nitro-1H-pyrazole. Since the pyrazole ring contains two non-equivalent nitrogen atoms, the alkylation can result in two different regioisomers: the desired N-1 substituted product and the undesired N-2 substituted isomer.

The regiochemical outcome of this reaction is influenced by several factors:

Steric Hindrance : The substituent at the C3 position (the nitro group) can sterically hinder the adjacent N-2 position, potentially favoring alkylation at the more accessible N-1 position.

Electronic Effects : The electron-withdrawing nature of the nitro group decreases the electron density at the adjacent N-2 atom, which may make the N-1 atom more nucleophilic.

Reaction Conditions : The choice of solvent, the nature of the base used for deprotonation, and the counter-ion can significantly impact the ratio of N-1 to N-2 alkylation. For related heterocyclic systems, it has been shown that different conditions can favor the formation of one isomer over another. researchgate.net

Achieving high regioselectivity is essential for an efficient synthesis, as it minimizes the need for challenging purification steps to separate the isomers. If the reaction does not proceed with complete selectivity, chromatographic separation of the N-1 and N-2 isomers is typically required.

Advanced Synthetic Techniques and Green Chemistry Protocols

Catalytic Approaches in Compound Synthesis

Catalysis offers a powerful tool for enhancing the efficiency of pyrazole synthesis. While the final hydrazinolysis step is typically a stoichiometric reaction, the initial formation of the pyrazole ring can be significantly improved using catalysts. A variety of catalytic systems have been developed for the cyclocondensation reactions that form the pyrazole core:

Metal Catalysis : Transition metals such as copper, silver, and ruthenium are effective catalysts for pyrazole synthesis. mdpi.com For example, copper-catalyzed domino reactions and silver-catalyzed reactions of ynones with hydrazines provide highly regioselective routes to substituted pyrazoles. mdpi.com Gold and silver catalysts have also been employed for the divergent synthesis of N-acyl pyrazoles from N-propargyl hydrazide precursors. acs.org

Iodine Catalysis : Molecular iodine has emerged as an inexpensive and environmentally benign catalyst for synthesizing pyrazoles under mild conditions. mdpi.comnih.gov

Nanocatalysis : The use of nanocatalysts, such as nano-ZnO, provides advantages like high efficiency, easy work-up, and catalyst reusability, aligning with the principles of green chemistry. nih.gov

These catalytic methods primarily apply to the formation of the pyrazole scaffold itself, providing efficient and selective pathways to precursors needed for the synthesis of the final target molecule.

Microwave-Assisted and Ultrasound-Enhanced Syntheses

To accelerate reactions and reduce energy consumption, microwave irradiation and ultrasound have been widely adopted as green synthetic techniques.

Microwave-Assisted Synthesis Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions rapidly and efficiently. This often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. dergipark.org.tr For the synthesis of pyrazole derivatives, microwave irradiation has been successfully applied to the cyclocondensation of chalcones with hydrazine hydrate, reducing reaction times from hours to mere minutes. nih.govnih.gov

Reaction StepConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
Pyrazole-Oxadiazole Hydrazide Synthesis7–9 hours9–10 minutes79–92% nih.govacs.org
Quinolinone-Pyrazole SynthesisNot specified7–10 minutes68–86% rsc.org
1-Aroyl-3,5-dimethyl-1H-pyrazole SynthesisNot specified3–5 minutes82–98% rsc.org

Ultrasound-Enhanced Syntheses Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through a phenomenon called acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. mdpi.com Ultrasound-assisted synthesis is noted for its operational simplicity, use of milder conditions, and high yields. nih.gov This technique has been effectively used in the synthesis of various hydrazines and acetamide (B32628) derivatives, with reactions often completing in a fraction of the time required by conventional methods. mdpi.comfigshare.com

Reaction TypeConventional Method (Time)Ultrasound-Assisted Method (Time)Yield (Conventional)Yield (Ultrasound)Reference
Triazole-Acetamide Synthesis16–26 hours40–80 minutes60–75%75–89% mdpi.com
Pyridinone SynthesisLonger reaction times30–40 minutesLower yieldsExcellent yields nih.gov
Hydrazono Pyridinone SynthesisLonger reaction times2 minutesNot specifiedImproved rates and yields arabjchem.org

Both microwave and ultrasound technologies represent powerful tools for the efficient and environmentally friendly synthesis of this compound and related heterocyclic compounds.

Solvent-Free and Environmentally Benign Methodologies

In alignment with the principles of green chemistry, recent research has focused on developing synthetic routes that minimize or eliminate the use of hazardous solvents, reduce energy consumption, and decrease waste generation. While specific literature on solvent-free synthesis of this compound is not abundant, environmentally benign methodologies for the key reaction steps—N-alkylation of pyrazoles and subsequent hydrazinolysis of esters—have been well-documented for analogous compounds. These approaches, primarily involving phase-transfer catalysis, microwave irradiation, and ultrasound assistance, offer greener alternatives to conventional methods.

A plausible and environmentally conscious two-step synthesis for this compound can be proposed. The first step involves the N-alkylation of 3-nitro-1H-pyrazole with an ethyl haloacetate, followed by the hydrazinolysis of the resulting ester intermediate.

Step 1: Synthesis of Ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

The initial N-alkylation of the 3-nitro-1H-pyrazole ring is a critical step. Greener alternatives to traditional methods that often require high temperatures and volatile organic solvents are available.

Solvent-Free Phase-Transfer Catalysis (PTC): The alkylation of pyrazole can be effectively performed under solvent-free conditions using phase-transfer catalysis. researchgate.net This method typically involves the reaction of the pyrazole with an alkylating agent, such as ethyl chloroacetate, in the presence of a solid base (e.g., potassium carbonate) and a phase-transfer catalyst. The absence of a solvent simplifies the work-up procedure, reduces waste, and avoids the environmental impact associated with volatile organic compounds.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in significantly shorter reaction times. nih.govdergipark.org.tr The synthesis of N-alkylpyrazoles can be conducted by heating a mixture of the pyrazole, an alkylating agent, and a base in a suitable solvent like water or ethanol, or even under solvent-free conditions, in a microwave reactor. nih.govdergipark.org.tr This technique enhances energy efficiency compared to conventional heating.

Table 1: Comparison of Methodologies for N-Alkylation of Pyrazoles

MethodologyCatalyst/ConditionsSolventReaction TimeAdvantages
Conventional Heating Strong Base (e.g., NaH)Anhydrous DMF/TolueneSeveral HoursEstablished Method
Phase-Transfer Catalysis K₂CO₃, PTC CatalystSolvent-FreeShorter than conventionalHigh yields, avoids hazardous solvents, simple workup. researchgate.net
Microwave Irradiation Weak Base (e.g., K₂CO₃)Water, Ethanol, or Solvent-FreeMinutesRapid, energy-efficient, high yields. nih.govdergipark.org.tr
Ultrasound Assistance VariousAqueous Media or other green solventsVariable, often shorterEnergy-efficient, can be run at lower temperatures. nih.govekb.eg

Step 2: Synthesis of this compound from Ethyl Ester

The second step is the conversion of the intermediate, ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate, to the final acetohydrazide product via reaction with hydrazine hydrate.

Microwave-Assisted Hydrazinolysis: Conventional synthesis of hydrazides often involves refluxing the corresponding ester with hydrazine hydrate in a solvent like ethanol for several hours. A greener and more rapid alternative is the use of microwave irradiation. scielo.br This high-speed, solvent-free approach involves heating a neat mixture of the β-keto ester and hydrazine under microwave irradiation, which can complete the reaction in minutes with high yields. scielo.brresearchgate.net This method significantly reduces reaction time and energy consumption.

Table 2: Research Findings on Microwave-Assisted Hydrazinolysis of Esters

Starting MaterialProductConditionsReaction TimeYieldReference
β-keto esterPyrazolone (B3327878) derivativesNeat, Microwave Irradiation~1 minuteHigh scielo.br
Chalcone AnalogsPyrazole derivativesHydrazine hydrate, Acetic Acid, Ethanol, MicrowaveNot SpecifiedHigh

These environmentally benign methodologies demonstrate significant advantages over classical synthetic routes by reducing or eliminating solvent use, decreasing energy consumption, and shortening reaction times. The application of these green chemistry principles offers a more sustainable pathway for the synthesis of this compound and its derivatives.

Mechanistic Investigations of Reactions Involving 2 3 Nitro 1h Pyrazol 1 Yl Acetohydrazide

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is dictated by the interplay of its two nitrogen atoms and the electronic nature of its substituents.

Nucleophilic and Electrophilic Substitution Patterns

The pyrazole nucleus possesses both electron-rich and electron-deficient centers, allowing for both electrophilic and nucleophilic substitution reactions. arabjchem.org Generally, electrophilic aromatic substitution, such as nitration and sulfonation, preferentially occurs at the C4 position, which is the most electron-rich carbon atom in the ring. scribd.com Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. arabjchem.org

In the case of 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide, the presence of the nitro group at the C3 position significantly influences this reactivity pattern.

Influence of the Nitro Group on Pyrazole Reactivity

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting both a strong negative inductive (-I) and negative mesomeric (-M) effect. This has a profound impact on the reactivity of the pyrazole ring. organic-chemistry.org The presence of the nitro group at the C3 position deactivates the entire ring towards electrophilic substitution, making reactions at the C4 position more difficult compared to unsubstituted pyrazole.

Conversely, the electron-withdrawing nature of the nitro group further enhances the electrophilicity of the C3 and C5 positions, making them more susceptible to nucleophilic attack. In some instances, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by other substituents or when reacting with potent nucleophiles. researchgate.netacs.org Studies on dinitropyrazoles have shown that a nitro group at the C3 or C5 position can be regioselectively substituted by various nucleophiles. researchgate.net

Tautomeric Equilibria and their Impact on Reaction Pathways

For 1H-pyrazoles with different substituents at the 3 and 5 positions, the potential for annular tautomerism exists. This involves the migration of the proton between the two ring nitrogen atoms, leading to two different tautomeric forms. The position of this equilibrium is influenced by the electronic nature of the substituents, the solvent, and temperature. nih.govfu-berlin.denih.gov

For a molecule like this compound, tautomerism could theoretically exist if the acetohydrazide group were attached to a carbon atom of the pyrazole ring instead of the nitrogen. However, as the substituent is on the N1 position, this specific form of annular tautomerism is not possible. Tautomerism can also be considered for the acetohydrazide side chain itself, which can exist in keto-enol or amide-imidol forms, potentially influencing its reactivity in condensation and cyclization reactions. nih.gov Studies on substituted pyrazoles have shown that electron-withdrawing groups like the nitro group can influence the preferred tautomeric form in the solid state and in solution. nih.gov

Chemical Transformations of the Acetohydrazide Functional Group

The acetohydrazide moiety (-NHNHCOCH₃) is a versatile functional group that readily participates in a variety of chemical transformations, most notably condensation and cyclization reactions.

Condensation Reactions with Aldehydes and Ketones

Hydrazides, including this compound, undergo condensation reactions with aldehydes and ketones to form the corresponding N-acylhydrazones. researchgate.net This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. These reactions are typically carried out under mild acidic or basic conditions. nih.govresearchgate.netnih.gov

The resulting N-acylhydrazones are often stable, crystalline solids and serve as important intermediates for the synthesis of various heterocyclic compounds. The specific aldehydes and ketones used in these reactions can be varied to introduce a wide range of substituents into the final molecule.

Table 1: Examples of Condensation Reactions of Hydrazides with Carbonyl Compounds This table is a generalized representation based on known reactions of similar hydrazides, as specific examples for this compound were not available in the searched literature.

Hydrazide Reactant (Analogous to Subject Compound)Carbonyl ReactantProduct Type
Benzoic hydrazideBenzaldehydeN'-benzylidenebenzohydrazide
Acetic hydrazideAcetoneN'-(propan-2-ylidene)acetohydrazide
IsonicotinohydrazideSalicylaldehydeN'-(2-hydroxybenzylidene)isonicotinohydrazide
Interactive Data Table
Hydrazide Reactant (Analogous to Subject Compound)Carbonyl ReactantProduct Type
Benzoic hydrazideBenzaldehydeN'-benzylidenebenzohydrazide
Acetic hydrazideAcetoneN'-(propan-2-ylidene)acetohydrazide
IsonicotinohydrazideSalicylaldehydeN'-(2-hydroxybenzylidene)isonicotinohydrazide

Cyclization Pathways and Heterocycle Formation

The acetohydrazide functional group and its derived N-acylhydrazones are valuable precursors for the synthesis of a wide array of heterocyclic systems. nih.gov The reaction pathways often involve intramolecular cyclization or intermolecular reactions with bifunctional reagents.

For instance, the reaction of hydrazides with 1,3-dicarbonyl compounds, such as acetylacetone, can lead to the formation of new pyrazole rings. arabjchem.org Similarly, cyclization reactions can yield other five- or six-membered heterocycles like 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazolotriazoles, depending on the specific reagents and reaction conditions employed. mtak.huacs.org The N-acylhydrazones derived from this compound can also undergo cyclization to form various fused and non-fused heterocyclic systems, further expanding the chemical diversity accessible from this starting material. nih.govnih.gov

Table 2: Examples of Heterocycles Formed from Hydrazide Derivatives This table illustrates general cyclization pathways for hydrazides, as specific examples for this compound were not found in the provided search results.

Starting Hydrazide DerivativeReagentResulting Heterocycle
N-acylhydrazoneAcetic anhydride (B1165640)1,3,4-Oxadiazole
HydrazideCarbon disulfide, KOH1,3,4-Oxadiazole-2-thione
HydrazidePhenyl isothiocyanatePyrazolothiadiazole or Pyrazolotriazole
HydrazideAcetylacetoneN-pyrazolylpyrazole
Interactive Data Table
Starting Hydrazide DerivativeReagentResulting Heterocycle
N-acylhydrazoneAcetic anhydride1,3,4-Oxadiazole
HydrazideCarbon disulfide, KOH1,3,4-Oxadiazole-2-thione
HydrazidePhenyl isothiocyanatePyrazolothiadiazole or Pyrazolotriazole
HydrazideAcetylacetoneN-pyrazolylpyrazole

Reduction and Oxidation Behavior of the Hydrazide Linkage

Detailed mechanistic studies specifically investigating the reduction and oxidation behavior of the hydrazide linkage in this compound are not extensively documented in publicly available scientific literature. However, the reactivity of the hydrazide functional group is generally well-understood and can be discussed in the context of the electronic environment imposed by the 3-nitropyrazole moiety.

The hydrazide linkage (-CO-NH-NH2) is susceptible to both reduction and oxidation reactions. The presence of the electron-withdrawing nitro group on the pyrazole ring is expected to influence the electron density and, consequently, the reactivity of the entire molecule, including the hydrazide portion.

Reduction:

The hydrazide functional group can be reduced to the corresponding hydrazine (B178648) or amine. The specific products formed depend on the reducing agent and the reaction conditions. For instance, strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the carbonyl group of the hydrazide and the nitro group on the pyrazole ring.

Milder reducing agents might allow for more selective transformations. Catalytic hydrogenation is a common method for the reduction of nitro groups, and it could potentially also affect the hydrazide linkage. The selectivity of such a reaction would be a key area for investigation, determining whether the nitro group or the hydrazide is more readily reduced. Theoretical studies could provide insight into the relative activation energies for the reduction of these two functional groups.

A hypothetical reduction pathway for the hydrazide linkage could involve the initial formation of a hydrazine derivative, which could then be further reduced to an amine and ammonia. The reaction mechanism would likely involve the transfer of hydride ions or hydrogen atoms to the carbonyl carbon and the nitrogen atoms of the hydrazide.

Oxidation:

The oxidation of hydrazides can lead to a variety of products, including acyl diazene (B1210634) intermediates, which can then undergo further reactions. The oxidation of the hydrazide linkage in this compound would likely be influenced by the electron-withdrawing nature of the nitropyrazole ring, which could make the hydrazide more susceptible to oxidation.

Common oxidizing agents for hydrazides include reagents like N-bromosuccinimide (NBS), lead tetraacetate, or even milder oxidants under specific conditions. The mechanism of oxidation often involves the initial formation of an N-acyl-N'-halohydrazine or a similar intermediate, followed by elimination to form the acyl diazene.

The presence of the nitro group could potentially participate in intramolecular redox processes under certain conditions, although such reactivity would require specific experimental investigation to confirm.

Data on Reduction and Oxidation of Hydrazides (General Examples):

Since specific data for this compound is unavailable, the following table provides a general overview of reagents used for the reduction and oxidation of hydrazides.

TransformationReagent/ConditionsExpected Product from Hydrazide
Reduction LiAlH4Hydrazine/Amine
NaBH4/Lewis AcidHydrazine
Catalytic Hydrogenation (e.g., H2/Pd-C)Hydrazine/Amine
Oxidation N-Bromosuccinimide (NBS)Acyl diazene intermediate
Lead Tetraacetate (LTA)Acyl diazene intermediate
Mild Oxidants (e.g., I2, H2O2)Varies depending on substrate

Reaction Kinetics and Transition State Analysis

There is a lack of specific experimental or computational data in the scientific literature concerning the reaction kinetics and transition state analysis of reactions involving this compound. To understand these aspects, dedicated studies would be required.

Reaction Kinetics:

Kinetic studies would involve monitoring the rate of a reaction involving this compound as a function of reactant concentrations, temperature, and catalyst presence. For example, in a reduction or oxidation reaction of the hydrazide linkage, one could use spectroscopic methods (e.g., UV-Vis or NMR) to follow the disappearance of the starting material or the appearance of the product over time.

The rate law for a given reaction would be determined by systematically varying the concentrations of the reactants. This would provide information about the order of the reaction with respect to each component and allow for the calculation of the rate constant. The effect of temperature on the rate constant would be used to determine the activation energy (Ea) of the reaction through the Arrhenius equation.

Transition State Analysis:

Transition state analysis would likely be performed using computational chemistry methods, such as density functional theory (DFT). These calculations would aim to identify the structure and energy of the transition state for a specific reaction.

For instance, in the oxidation of the hydrazide linkage, computational modeling could be used to elucidate the geometry of the transition state for the initial attack of the oxidizing agent on the hydrazide nitrogen. This would provide insights into the bond-breaking and bond-forming processes that occur during the reaction. The calculated energy of the transition state would be crucial for understanding the reaction's activation barrier and, consequently, its rate.

Analysis of the transition state structure could also reveal important details about the reaction mechanism, such as the degree of charge separation and the nature of the key atomic orbitals involved in the transformation.

Hypothetical Kinetic Data Table for a Reaction:

The following is a hypothetical data table illustrating the type of information that would be collected in a kinetic study.

Experiment[Substrate] (M)[Reagent] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.24.0 x 10⁻⁴

Spectroscopic and Structural Characterization Methods for 2 3 Nitro 1h Pyrazol 1 Yl Acetohydrazide and Its Derivatives

Vibrational Spectroscopy Applications

FT-IR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the acetohydrazide moiety, the nitro group, and the pyrazole (B372694) ring.

The hydrazide functional group gives rise to several distinct bands. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) groups are anticipated in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide, often referred to as the Amide I band, is a strong and prominent peak typically observed between 1630 and 1680 cm⁻¹. The N-H bending vibration, or the Amide II band, is expected to appear around 1550-1650 cm⁻¹.

The presence of the nitro group (NO₂) is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically found in the 1500-1560 cm⁻¹ range, while the symmetric stretch appears at a lower frequency, generally between 1345 and 1385 cm⁻¹. These bands are often intense and provide a clear indication of nitration.

The pyrazole ring itself contributes to a complex pattern of absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹). Characteristic bands for the pyrazole ring include C=N stretching vibrations, typically observed around 1420 cm⁻¹, and C-H stretching of the aromatic ring protons, which appear above 3000 cm⁻¹. d-nb.info

Table 1: Expected FT-IR Characteristic Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydrazide (NH, NH₂)N-H Stretching3200 - 3400
Hydrazide (C=O)C=O Stretching (Amide I)1630 - 1680
Hydrazide (N-H)N-H Bending (Amide II)1550 - 1650
Nitro (NO₂)Asymmetric Stretching1500 - 1560
Nitro (NO₂)Symmetric Stretching1345 - 1385
Pyrazole RingC=N Stretching~1420
Pyrazole RingAromatic C-H Stretching>3000

This table is based on typical infrared absorption frequencies for the specified functional groups and may vary slightly for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound would provide a wealth of structural information. The pyrazole ring protons, H4 and H5, are expected to appear as distinct signals in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the nitro group at the C3 position, these protons would be deshielded and their signals shifted downfield. Typically, pyrazole protons resonate between δ 6.0 and 8.5 ppm. d-nb.info The coupling between these adjacent protons would likely result in a doublet for each, with a characteristic coupling constant (J).

The methylene (B1212753) protons (-CH₂-) of the acetohydrazide side chain are situated between the pyrazole ring and the carbonyl group. This environment would lead to a singlet signal, as there are no adjacent protons to couple with, expected to appear in the range of δ 4.5-5.5 ppm. The protons of the hydrazide group (-NH-NH₂) would appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water in the solvent. The -NH- proton is anticipated to be more deshielded than the terminal -NH₂ protons.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

ProtonMultiplicityExpected Chemical Shift (δ, ppm)
Pyrazole H4Doublet7.0 - 8.0
Pyrazole H5Doublet8.0 - 9.0
Methylene (-CH₂-)Singlet4.5 - 5.5
Amide (-NH-)Broad Singlet9.0 - 11.0
Amine (-NH₂)Broad Singlet4.0 - 6.0

This table provides estimated chemical shift ranges based on the analysis of structurally similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the hydrazide group is typically found significantly downfield, in the range of δ 165-175 ppm. The carbons of the pyrazole ring will have chemical shifts influenced by the nitrogen atoms and the nitro substituent. The C3 carbon, bearing the nitro group, is expected to be significantly deshielded, while the C4 and C5 carbons will also appear in the aromatic region, typically between δ 100 and 150 ppm. The methylene carbon (-CH₂-) would likely resonate in the δ 50-60 ppm range.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 175
Pyrazole C3145 - 155
Pyrazole C5130 - 140
Pyrazole C4105 - 115
Methylene (-CH₂-)50 - 60

This table provides estimated chemical shift ranges based on the analysis of structurally similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and elucidating complex connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the H4 and H5 protons of the pyrazole ring, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached. This would allow for the definitive assignment of the C4-H4, C5-H5, and the methylene C-H signals.

Although specific 2D NMR data for this compound are not available in the surveyed literature, the application of these techniques would be the standard and most effective approach for its complete and unambiguous structural characterization. omicsonline.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. Electron ionization (EI) mass spectrometry typically reveals the molecular ion peak (M⁺•), which for the parent compound corresponds to a mass-to-charge ratio (m/z) consistent with its molecular formula, C₅H₇N₅O₃ (Molecular Weight: 185.14 g/mol ).

The fragmentation of pyrazole derivatives, particularly those with nitro substituents, follows predictable pathways that provide valuable structural information. The fragmentation process is often initiated by the loss of the nitro group or cleavage within the acetohydrazide side chain. For nitro-substituted pyrazoles, common fragmentation patterns involve the elimination of NO₂ (a loss of 46 Da) or NO (a loss of 30 Da) from the molecular ion. researchgate.net

The acetohydrazide moiety also directs fragmentation. Alpha-cleavage is common for amides and hydrazides, involving the breaking of bonds adjacent to the carbonyl group. libretexts.org This can lead to the formation of characteristic fragment ions. For instance, cleavage of the C-C bond between the pyrazole ring and the carbonyl group or the N-N bond of the hydrazide function are expected fragmentation pathways. libretexts.org Rearrangement reactions, such as the McLafferty rearrangement, may also occur in primary amides, leading to a characteristic base peak. libretexts.org

A plausible fragmentation scheme for this compound would involve initial cleavages of the side chain and the nitro group, followed by the characteristic breakdown of the pyrazole ring itself, which often involves the loss of HCN (27 Da). researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Proposed Loss from Molecular Ion (m/z 185) Proposed Fragment Structure/Identity
139 -NO₂ (46 Da) [M - NO₂]⁺
126 -NHNH₂ and -H [C₅H₂N₃O₂]⁺
112 -C(=O)NHNH₂ (73 Da) [C₄H₄N₃O₂]⁺ (Nitropyrazolyl-methyl cation)
82 -NO₂ and -C(=O)NH₂ [C₄H₄N₂]⁺• (Methyl-pyrazole radical cation)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its specific conformation. For derivatives of this compound, single-crystal X-ray diffraction would unambiguously establish the geometry of the pyrazole ring, the orientation of the nitro group, and the conformation of the acetohydrazide side chain. mdpi.comnih.gov

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds, which are crucial for the stabilization of the crystal lattice. The acetohydrazide group contains excellent hydrogen bond donors (the N-H protons of the -NH and -NH₂ groups) and an acceptor (the carbonyl oxygen). The nitro group provides additional strong hydrogen bond acceptors (the oxygen atoms). researchgate.net

In the crystal structures of related hydrazide and nitro-containing heterocyclic compounds, N−H···O hydrogen bonds are a prevalent feature, linking molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netmdpi.com For the title compound, strong hydrogen bonds are expected between the hydrazide N-H groups and the carbonyl oxygen of an adjacent molecule, as well as the oxygen atoms of the nitro group. The pyrazole ring nitrogens can also act as hydrogen bond acceptors. These interactions dictate how the molecules arrange themselves in the solid state, influencing properties like melting point and solubility.

Table 2: Potential Hydrogen Bond Donors and Acceptors

Type Group Atom
Donor Hydrazide N-H (amine)
Donor Hydrazide N-H (amide)
Acceptor Carbonyl C=O
Acceptor Nitro N-O

| Acceptor | Pyrazole Ring | N |

The conformation of this compound in the crystalline state describes the spatial arrangement of its atoms, particularly the orientation of the flexible acetohydrazide side chain relative to the planar pyrazole ring. The key conformational parameters are the torsion angles around the single bonds connecting the ring to the side chain (e.g., C-N-C-C and N-C-C=O).

In the crystal structures of similar compounds, such as other N-substituted pyrazoles and phenylacetohydrazides, the side chain is often twisted out of the plane of the aromatic ring. researchgate.netresearchgate.net For instance, in 2-(2-nitrophenyl)acetohydrazide, the dihedral angle between the benzene (B151609) ring and the acetohydrazide plane is significant. researchgate.net A similar non-planar conformation would be expected for the title compound to minimize steric hindrance. The nitro group is typically co-planar or nearly co-planar with the pyrazole ring to maximize resonance, though some twisting can occur. mdpi.com The specific conformation adopted in the solid state represents a low-energy state that is stabilized by the combination of intramolecular steric effects and favorable intermolecular packing interactions, primarily hydrogen bonding.

Computational and Theoretical Investigations on 2 3 Nitro 1h Pyrazol 1 Yl Acetohydrazide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with high accuracy. For a molecule like 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

Molecular Geometry Optimization and Electronic Structure Prediction

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation of the molecule. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound would be determined.

Studies on similar pyrazole (B372694) derivatives show that DFT calculations can accurately predict geometric parameters that are in close agreement with experimental data from X-ray crystallography. nih.govnih.gov For instance, the pyrazole ring is expected to be nearly planar, while the acetohydrazide side chain would exhibit some rotational freedom. nih.govresearchgate.net The nitro group (NO₂) would likely influence the electronic distribution and planarity of the pyrazole ring. The optimization process yields a structure where the net forces on each atom are close to zero, representing a stable point on the potential energy surface.

The electronic structure analysis provides information on how electrons are distributed within the molecule. This includes the calculation of total energy, dipole moment, and the distribution of electrostatic potential. The molecular electrostatic potential (MEP) map is particularly useful as it highlights the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Geometric Parameters for a Pyrazole Derivative (Illustrative) This table illustrates the type of data obtained from a geometry optimization. Specific values for this compound are not available.

ParameterCalculated Value
N1-N2 Bond Length (Å)~1.38
C3-N2 Bond Length (Å)~1.36
C=O Bond Length (Å)~1.24
N1-N2-C3 Bond Angle (°)~105
O-C-N Bond Angle (°)~122

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. taylorandfrancis.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its nucleophilicity, while the energy of the LUMO (ELUMO) is related to its electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive. taylorandfrancis.com

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, potentially affecting the energy gap. taylorandfrancis.com Analysis of the orbital plots would show the distribution of the HOMO and LUMO across the molecule, revealing the most probable sites for reaction.

Table 2: Key Quantum Chemical Descriptors from FMO Analysis (Illustrative) This table illustrates the type of data obtained from an FMO analysis. Specific values for this compound are not available.

DescriptorDefinitionTypical Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6 to -8
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1 to -3
Energy Gap (ΔE)ELUMO - EHOMO4 to 6
Chemical Hardness (η)(ELUMO - EHOMO) / 22 to 3
Electronegativity (χ)-(EHOMO + ELUMO) / 23.5 to 5.5

Natural Bond Orbital (NBO) and Natural Atomic Charge Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is used to study charge transfer and intramolecular interactions. nih.gov

NBO analysis can quantify the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. These interactions, often described as hyperconjugation, are key to understanding molecular stability. nih.gov For this compound, significant interactions would be expected between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds.

Furthermore, NBO analysis is used to calculate the natural atomic charges on each atom. Unlike Mulliken charges, which can be highly dependent on the basis set used, natural charges are generally more stable and provide a more chemically intuitive representation of the electron distribution. researchgate.net This charge analysis helps in understanding the electrostatic potential and identifying reactive sites.

Spectroscopic Property Prediction (e.g., Electronic Absorption Spectra)

Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. doaj.org

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π → π* and n → π* transitions. nih.gov The π → π* transitions typically involve the conjugated system of the pyrazole ring, while n → π* transitions would involve the non-bonding electrons on the oxygen and nitrogen atoms of the acetohydrazide and nitro groups. Comparing the predicted spectrum with an experimentally measured one is a common way to validate the computational method used. nih.govresearchgate.net

Thermodynamical Parameter Determination

DFT calculations can also be used to predict various thermodynamic properties of a molecule at a given temperature and pressure. By performing a frequency calculation on the optimized geometry, one can obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy. doaj.org

From these calculations, standard thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined. These parameters are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate. For example, the heat of formation can be calculated, providing a measure of the molecule's stability relative to its constituent elements. doaj.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, an MD simulation could be performed to explore its conformational landscape in different environments, such as in a vacuum or in a solvent like water. This would reveal the flexibility of the acetohydrazide side chain and how intermolecular interactions (e.g., hydrogen bonding with solvent molecules) influence the molecule's shape and stability. nih.gov MD simulations are particularly valuable for understanding how a molecule might interact with a biological target, such as a protein's active site, by simulating the dynamic binding process. nih.gov

Conformational Landscape Exploration in Solution

A study in this area would typically involve using quantum mechanical calculations, such as Density Functional Theory (DFT), to identify the stable conformations (rotational isomers or rotamers) of the this compound molecule. The analysis would map the potential energy surface by systematically rotating the key single bonds—such as the C-C bond of the acetyl group and the N-N bond of the hydrazide moiety—to locate energy minima. The effect of a solvent would be incorporated using a continuum solvation model (like PCM or SMD) to simulate how the solvent environment influences the relative stability of different conformers. The results would likely be presented as a table of dihedral angles, relative energies, and Boltzmann populations for each stable conformer in a given solvent.

Intermolecular Interactions and Solvent Effects

This subsection would delve into the specific non-covalent interactions between this compound and surrounding solvent molecules. Computational methods such as Molecular Dynamics (MD) simulations or Quantum Theory of Atoms in Molecules (QTAIM) analysis would be used to characterize hydrogen bonds between the hydrazide's N-H groups, the carbonyl oxygen, the nitro group's oxygens, and polar solvent molecules (e.g., water, methanol). The analysis would quantify the strength and geometry of these interactions. Solvent effects on the molecule's electronic structure, such as changes in dipole moment and molecular orbital energies upon solvation, would also be investigated to understand how the solvent modulates the molecule's properties and potential reactivity.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

QSRR modeling establishes a mathematical correlation between a molecule's structural features (descriptors) and its chemical reactivity. chemrxiv.orgchemrxiv.org For this compound, a QSRR study would first require a dataset of experimentally measured reactivity parameters (e.g., reaction rates, equilibrium constants) for a series of related pyrazole derivatives. researchgate.net Computational software would then be used to calculate a wide range of molecular descriptors for each compound in the series, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and topological descriptors. Statistical methods like Multiple Linear Regression (MLR) would be employed to build a predictive model. researchgate.net The resulting QSRR equation would highlight which molecular properties are most influential in determining the reactivity of this class of compounds.

Theoretical Insights into Reaction Mechanisms and Selectivity

Theoretical studies on reaction mechanisms would use computational chemistry to model the step-by-step pathway of a chemical reaction involving this compound. acs.org For example, its participation in a cyclization or condensation reaction would be modeled by locating the transition state structures for each step. nih.gov By calculating the activation energies for all possible pathways, researchers could predict the most likely reaction mechanism. Furthermore, if the reaction could lead to multiple products (regioisomers or stereoisomers), the computational models would predict the selectivity by comparing the activation barriers leading to each product. The lower the energy barrier, the more favored the formation of that particular product.

Coordination Chemistry of 2 3 Nitro 1h Pyrazol 1 Yl Acetohydrazide As a Ligand

Ligand Design Principles and Coordination Modes

The structure of 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide features several potential donor atoms that can engage in coordination with a metal center. These include the pyridinic nitrogen atom (N2) of the pyrazole (B372694) ring, the carbonyl oxygen atom of the hydrazide group, and the terminal amino nitrogen atom of the hydrazide moiety. The presence of the electron-withdrawing nitro group on the pyrazole ring can influence the electron density and basicity of the pyrazole nitrogen atoms, thereby affecting its coordination behavior.

The versatility of this compound allows for several possible coordination modes, a common feature among pyrazole-based ligands. researchgate.net

Monodentate Coordination: The ligand can act as a monodentate donor, binding to a metal center through a single atom. The most likely site for this type of coordination is the sp²-hybridized nitrogen atom (N2) of the pyrazole ring, which possesses a lone pair of electrons. This is a characteristic coordination mode for many pyrazole derivatives. researchgate.net

Bidentate Coordination: More commonly, the ligand is expected to function as a bidentate chelator. The acetohydrazide fragment can form a highly stable five-membered chelate ring by coordinating to a metal ion through the carbonyl oxygen and the nitrogen atom of the terminal -NH₂ group. This (O,N) chelation is a well-documented and favored coordination mode for acylhydrazones and related hydrazide derivatives. researchgate.net Another potential bidentate mode could involve the pyrazole N2 atom and the carbonyl oxygen, which would form a six-membered chelate ring.

Polydentate (Bridging) Coordination: The ligand possesses the structural requisites to act as a bridging ligand, linking two or more metal centers to form polynuclear complexes. sci-hub.ru It could, for instance, form a chelate with one metal center via the (O,N) donor set of the hydrazide group while simultaneously using the pyrazole N2 atom to bind to an adjacent metal ion. This would classify it as a tridentate, bridging ligand, a behavior that is instrumental in the construction of coordination polymers.

The coordination chemistry of this ligand is dictated by the interplay of its nitrogen and oxygen donor atoms. labinsights.nl These atoms are classified as "hard" or "soft" donors based on Pearson's Hard and Soft Acids and Bases (HSAB) theory, which influences their affinity for different metal ions.

Nitrogen Donors: The ligand contains multiple nitrogen atoms, but not all are equally available for coordination. The pyrazole N2 atom acts as a soft donor site, readily coordinating with various transition metals. nih.gov The terminal amino (-NH₂) group of the hydrazide moiety is a hard N-donor and is a primary site for metal binding, especially in chelation.

Oxygen Donor: The carbonyl oxygen of the acetohydrazide group is a hard donor atom. nih.gov Its participation in coordination is strongly favored, particularly when it leads to the formation of a stable chelate ring with the adjacent amino group. The coordination of the carbonyl oxygen is readily identified by a characteristic shift in its stretching frequency in infrared spectra.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is a well-established area of inorganic chemistry. researchgate.net General synthetic routes are adaptable for this compound.

Transition metal complexes of this ligand can typically be synthesized by reacting the ligand with a metal salt in a suitable solvent. Copper(II) complexes, for example, are often prepared by mixing a methanolic or ethanolic solution of the ligand with an aqueous or alcoholic solution of a copper(II) salt, such as copper(II) chloride or copper(II) acetate (B1210297). nih.gov The reaction mixture is often heated under reflux to ensure completion. nih.gov The resulting complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent. The stoichiometry of the resulting complexes, commonly 1:1 or 1:2 (Metal:Ligand), depends on the reaction conditions, the nature of the metal ion, and the counter-anion. nih.gov These different stoichiometries can lead to various coordination geometries, such as square planar, tetrahedral, or octahedral. nih.gov

The coordination of the ligand to a metal ion induces significant and observable changes in its spectroscopic properties. These changes provide crucial evidence for the mode of metal-ligand binding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the donor sites of a ligand. Upon complexation via the hydrazide moiety, the stretching vibration of the carbonyl group (ν(C=O)), typically observed around 1650-1680 cm⁻¹, is expected to shift to a lower frequency. nih.gov Similarly, the N-H stretching vibrations of the amino group (ν(N-H)) would also be altered. The appearance of new, low-frequency bands can be attributed to the formation of metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds.

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the metal complexes provide information about the coordination geometry around the metal center. For a d⁹ metal ion like Copper(II), d-d transitions are expected. For instance, a Cu(II) complex in a distorted octahedral or square planar environment typically exhibits a broad absorption band in the visible region (around 600-650 nm). sci-hub.ru Additionally, intense bands in the UV region may be assigned to intra-ligand π→π* and n→π* transitions or ligand-to-metal charge transfer (LMCT) bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II)), ¹H NMR spectroscopy can confirm the coordination sites. Protons adjacent to the donor atoms will experience a change in their chemical environment upon coordination, typically resulting in a downfield shift of their resonance signals.

Catalytic Applications of Metal Complexes Derived from the Compound

Metal complexes derived from pyrazole-containing ligands are recognized for their significant catalytic potential in a variety of organic transformations. nih.gov The specific structural features of this compound make its metal complexes promising candidates for catalysis.

Copper complexes, in particular, are known to exhibit excellent catalytic activity in oxidation reactions. mdpi.com For instance, copper complexes with pyrazole-based ligands have been successfully employed as catalysts for the oxidation of catechol to o-quinone, mimicking the function of the enzyme catecholase. mdpi.com They have also been used in the peroxidative oxidation of hydrocarbons, such as the conversion of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone, and the oxidation of styrene. nih.govrsc.org

The catalytic activity is often attributed to the ability of the ligand framework to stabilize the metal center in different oxidation states and to facilitate the formation of reactive intermediates. The presence of both the pyrazole ring and the (N,O) chelation site from the hydrazide can create a stable yet flexible coordination environment, which is crucial for a catalytic cycle. The electron-withdrawing nitro group can further modulate the electronic properties of the metal center, potentially enhancing its catalytic efficiency. Therefore, metal complexes of this compound are worthy of investigation for applications in selective oxidation and other catalytic processes.

Enzyme Mimicking and Biomimetic Catalysis

Coordination complexes of this compound are anticipated to be effective mimics of certain metalloenzymes, particularly those involved in oxidation reactions. The pyrazole and hydrazide functionalities can provide a coordination environment similar to the active sites of enzymes like catechol oxidase and other copper-containing proteins. jocpr.com

In biomimetic catalysis, copper(II) complexes of pyrazole-based ligands have demonstrated significant catecholase activity, catalyzing the oxidation of catechols to o-quinones. jocpr.comresearchgate.net This activity is influenced by several factors, including the electronic and steric properties of substituents on the pyrazole ring. The electron-withdrawing nitro group in this compound is expected to modulate the Lewis acidity of the metal center, which in turn can affect the catalytic rate. Studies on related nitro-functionalized pyrazole ligands have shown that their copper complexes are indeed active in catechol oxidation.

The general mechanism for the biomimetic oxidation of catechol by a copper(II)-pyrazole complex involves the coordination of the catechol substrate to the copper center, followed by an intramolecular electron transfer to form a semiquinone radical and a copper(I) species. Subsequent reaction with molecular oxygen regenerates the active copper(II) catalyst and produces the o-quinone product.

Table 1: Potential Catalytic Activity of Metal Complexes of this compound in Biomimetic Catechol Oxidation
Metal IonProposed Role in CatalysisExpected Activity Level
Copper(II)Mimics the active site of catechol oxidase, facilitating electron transfer from catechol.High
Iron(III)Can potentially catalyze catechol oxidation through a similar redox mechanism.Moderate to High
Manganese(II)Known to be active in various oxidation reactions, could show catecholase activity.Moderate
Cobalt(II)May exhibit some catalytic activity, though generally less effective than copper in this reaction.Low to Moderate

Organic Transformation Catalysis

Beyond biomimetic applications, coordination compounds of this compound could serve as catalysts in a range of organic transformations. The combination of a pyrazole ring and an acetohydrazide moiety in the ligand structure offers multiple coordination modes and the potential for metal-ligand bifunctional catalysis.

For instance, palladium complexes of ligands containing hydrazone functionalities, which can be formed from the acetohydrazide group, have been utilized in C-H activation and functionalization reactions. nih.gov The acetohydrazide portion of the ligand could act as a transient directing group, facilitating the selective functionalization of C-H bonds in organic substrates. nih.gov

Furthermore, the pyrazole nitrogen atoms can coordinate to a metal center, creating a catalytically active species for reactions such as cross-coupling, hydrogenation, and oxidation. The electronic properties of the nitro group would play a crucial role in tuning the reactivity of the metal catalyst. For example, in palladium-catalyzed cross-coupling reactions, an electron-deficient ligand can promote the reductive elimination step, which is often rate-determining.

Table 2: Potential Applications of this compound Complexes in Organic Catalysis
Reaction TypePotential Metal CatalystRole of the Ligand
C-H AcetoxylationPalladium(II)The acetohydrazone moiety acts as a transient directing group. nih.gov
Suzuki Cross-CouplingPalladium(0)/Palladium(II)Stabilizes the palladium catalyst and influences its electronic properties.
Aerobic Alcohol OxidationCopper(I)/Copper(II)Mimics galactose oxidase, facilitating the oxidation of alcohols. mdpi.com
HydrogenationRhodium(I)/Iridium(I)The pyrazole moiety can act as a proton-responsive ligand to facilitate hydrogen activation. nih.gov

Stability and Reactivity of Coordination Compounds

The stability of coordination compounds formed with this compound will be governed by several factors, including the nature of the metal ion, the coordination geometry, and the solvent system. The chelate effect, resulting from the bidentate or tridentate coordination of the ligand through the pyrazole nitrogen, the hydrazide nitrogen, and the carbonyl oxygen, is expected to lead to the formation of thermodynamically stable complexes. researchgate.net

The presence of the electron-withdrawing nitro group on the pyrazole ring is likely to decrease the basicity of the pyrazole nitrogen atoms. This could potentially lead to lower stability constants for the metal complexes compared to those with unsubstituted pyrazole ligands. However, this electronic effect can also enhance the kinetic stability of the complexes by strengthening the metal-ligand bonds.

Table 3: Predicted Stability and Reactivity Aspects of this compound Complexes
PropertyInfluencing FactorsPredicted Trend
Thermodynamic Stability Chelate effect, nature of metal ion, solvent.Formation of stable chelate complexes. Stability may be slightly lower than non-nitrated analogues due to the electron-withdrawing nitro group.
Kinetic Stability Strength of metal-ligand bonds, coordination geometry.The electron-withdrawing nitro group may enhance kinetic stability.
Thermal Stability Crystal packing, nature of counter-ions.Expected to be reasonably high, similar to other pyrazole-based complexes. mdpi.com
Reactivity Labile coordination sites, redox potential of the metal center.The acetohydrazide group may be susceptible to hydrolysis. The nitro group can influence the redox properties of the metal center.

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Modification of the Pyrazole (B372694) Ring

Electron-withdrawing groups (EWGs), such as additional nitro groups, halogens, or cyano groups, are expected to further decrease the electron density of the pyrazole ring. This can enhance the acidity of any remaining N-H protons and influence the regioselectivity of subsequent reactions. rsc.org Conversely, the introduction of electron-donating groups (EDGs), such as alkyl or alkoxy groups, would increase the electron density, potentially altering the ring's reactivity towards electrophiles. mdpi.com

The steric bulk of the introduced substituents also plays a crucial role. Large, bulky groups can hinder the approach of reagents to adjacent positions, thereby directing reactions to less sterically crowded sites. This steric hindrance can also affect the conformation of the molecule, influencing its ability to interact with biological targets or to pack in a crystal lattice.

A computational study on nitroimidazole derivatives, which share structural similarities with nitropyrazoles, demonstrated that electron-withdrawing substituents increase the ionization potential, electrophilicity, and hardness of the molecule, while decreasing the basicity of the ring nitrogen atoms and the dipole moment. rsc.org These findings suggest that similar trends can be anticipated for substituted 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide derivatives.

Table 1: Predicted Electronic and Steric Effects of Substituents on the Pyrazole Ring

Substituent (X) at C4 or C5Electronic EffectPredicted Impact on Pyrazole RingSteric Hindrance
-NO₂Strong Electron-WithdrawingDecreased electron density, increased acidity of N-HModerate
-Cl, -BrElectron-Withdrawing (Inductive), Weakly Donating (Resonance)Decreased electron densityModerate
-CNStrong Electron-WithdrawingSignificantly decreased electron densityLinear, low steric hindrance
-CH₃Electron-Donating (Inductive)Increased electron densityLow
-OCH₃Electron-Donating (Resonance), Electron-Withdrawing (Inductive)Increased electron densityModerate
-C(CH₃)₃Electron-Donating (Inductive)Increased electron densityHigh

This table is predictive and based on general principles of organic chemistry and studies of related nitro-substituted heterocycles.

Heteroannulation, the fusion of a new heterocyclic ring onto the existing pyrazole core, represents a powerful strategy for creating novel, more complex chemical entities. One of the most explored heteroannulation reactions involving pyrazole derivatives is the synthesis of pyrano[2,3-c]pyrazoles. arakmu.ac.irnih.govnih.govresearchgate.netmdpi.com This is typically achieved through a multi-component reaction involving a pyrazolone (B3327878) derivative, an aldehyde, and an active methylene (B1212753) compound like malononitrile. nih.govmdpi.com

While there is no specific literature on the use of this compound in such reactions, it is conceivable that a corresponding pyrazolone precursor could be synthesized and utilized. The general scheme for the synthesis of pyrano[2,3-c]pyrazoles involves the condensation of an aldehyde, malononitrile, and a 3-substituted-1H-pyrazol-5(4H)-one. The reaction is often catalyzed by a base and can be performed under environmentally friendly conditions. nih.govmdpi.com The nature of the substituent on the aldehyde has been shown to affect the reaction yield, with electron-withdrawing groups on the aromatic aldehyde sometimes leading to lower yields compared to electron-donating groups. arakmu.ac.ir

Another potential heteroannulation strategy could involve the synthesis of imidazo[1,2-b]pyrazoles or thieno[2,3-c]pyrazoles, which have been reported for other pyrazole derivatives. nih.gov These strategies typically involve the reaction of an aminopyrazole or a functionalized pyrazole carbaldehyde with appropriate reagents to build the fused ring system. nih.gov

Derivatization of the Acetohydrazide Moiety

The acetohydrazide side chain is a versatile functional group that can be readily modified to generate a wide array of derivatives.

The terminal amino group of the acetohydrazide moiety is nucleophilic and can readily react with various carbonyl compounds, such as aldehydes and ketones, to form N'-substituted derivatives. researchgate.net This condensation reaction is typically carried out in a suitable solvent like ethanol (B145695), often with catalytic amounts of acid. researchgate.net The resulting products are hydrazones, which are a class of Schiff bases. mdpi.com

The reaction is generally high-yielding and allows for the introduction of a wide variety of substituents, depending on the structure of the carbonyl compound used. A study on the synthesis of acetohydrazide-linked pyrazole derivatives (without the nitro group) demonstrated the successful condensation with a range of substituted aromatic aldehydes. researchgate.net

Table 2: Examples of N'-Substituted Derivatives from Reaction with Carbonyl Compounds

Carbonyl CompoundResulting N'-Substituent
BenzaldehydeBenzylidene
4-Chlorobenzaldehyde4-Chlorobenzylidene
4-Methoxybenzaldehyde4-Methoxybenzylidene
2-NaphthaldehydeNaphthalen-2-ylmethylene
AcetonePropan-2-ylidene

This table is illustrative of the types of substitutions possible based on reactions with analogous acetohydrazide pyrazoles. researchgate.net

The hydrazones formed from the reaction of this compound with aldehydes or ketones are valuable intermediates for further synthetic transformations, particularly cyclization reactions to form new heterocyclic rings. ekb.egresearchgate.netscilit.com These Schiff bases contain a C=N double bond which can participate in various cycloaddition and cyclocondensation reactions. ekb.eg

For instance, the reaction of Schiff bases with chloroacetyl chloride in the presence of a base can lead to the formation of azetidin-2-ones (β-lactams). researchgate.net Another common cyclization involves the reaction with thioglycolic acid to yield thiazolidin-4-ones. ekb.egresearchgate.net Furthermore, reaction with phthalic or maleic anhydride (B1165640) can lead to the formation of seven-membered oxazepine rings. researchgate.netscilit.com

These cyclization reactions significantly increase the structural complexity and diversity of the derivatives, providing access to a range of novel heterocyclic systems with potentially interesting chemical and biological properties.

Structure-Reactivity Relationship (SRR) Studies in Derivatives

Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. For derivatives of this compound, SRR studies can provide valuable insights into how different substituents influence the outcomes of synthetic reactions.

In the context of derivatization, the electronic nature of substituents on the pyrazole ring or on the N'-substituted moiety of the acetohydrazide can have a significant impact. For example, a study on acetohydrazide pyrazole derivatives (lacking the nitro group) found that the presence of an electron-withdrawing group on the aromatic ring of the N'-benzylidene substituent enhanced the antimicrobial potential of the compounds. researchgate.net This suggests a correlation between the electronic properties of the substituent and the biological activity, which is a facet of structure-activity relationship (SAR), a concept closely related to SRR.

For the pyrazole ring itself, the strong electron-withdrawing nature of the nitro group is expected to be a dominant factor in the reactivity of the entire molecule. mdpi.com The introduction of further substituents will modulate this effect. For instance, in heteroannulation reactions like the synthesis of pyrano[2,3-c]pyrazoles, the electronic nature of the substituents on the reacting partners is known to influence reaction rates and yields. arakmu.ac.ir

Systematic studies involving a series of derivatives with varying electronic and steric properties would be necessary to establish clear SRR trends for this class of compounds. Such studies would be invaluable for the rational design of future synthetic targets with desired properties.

Synthesis of Isotopically Labeled Analogues for Mechanistic Probes

The synthesis of isotopically labeled analogues of this compound is a critical step in elucidating its mechanism of action, metabolic fate, and binding interactions with biological targets. While specific literature detailing the isotopic labeling of this exact molecule is not extensively available, established synthetic methodologies for pyrazoles and acetohydrazide derivatives can be adapted to introduce isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D). These labeled compounds serve as invaluable mechanistic probes in various academic and research settings.

The strategic placement of an isotopic label allows for the tracking of the molecule and its fragments through complex biological or chemical systems. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can then be used to monitor the transformations of the labeled compound, providing insights that are often unattainable with unlabeled molecules.

A plausible and efficient synthetic strategy would involve the introduction of the isotopic label at an early stage, utilizing commercially available labeled starting materials. For instance, the pyrazole ring system can be constructed using labeled precursors. One common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). organic-chemistry.org To introduce a ¹⁵N label into the pyrazole ring, ¹⁵N-labeled hydrazine or its salts can be employed.

Similarly, ¹³C labels can be incorporated into the pyrazole ring or the acetohydrazide moiety. For labeling the pyrazole ring, a ¹³C-labeled 1,3-dicarbonyl precursor would be required. Labeling of the acetohydrazide portion can be achieved by using ¹³C-labeled ethyl acetate (B1210297) or a derivative, which is then reacted with the nitropyrazole and subsequently with hydrazine.

Deuterium labeling is often accomplished through hydrogen-deuterium exchange reactions on the final compound or a late-stage intermediate. The use of deuterated solvents like D₂O in the presence of a suitable catalyst can facilitate the exchange of labile protons or even some C-H protons with deuterium. nih.gov

The following table outlines potential isotopically labeled analogues of this compound and their prospective applications in mechanistic studies.

Labeled AnalogueIsotopePosition of LabelSynthetic PrecursorPotential Mechanistic Application
[¹⁵N₂]-2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide¹⁵NBoth nitrogen atoms of the pyrazole ring¹⁵N₂-HydrazineElucidating metabolic pathways involving pyrazole ring cleavage; studying enzyme-substrate interactions via ¹⁵N NMR.
2-(3-nitro-1H-[1-¹⁵N]-pyrazol-1-yl)acetohydrazide¹⁵NN1 position of the pyrazole ring3-Nitropyrazole and ¹⁵N-labeled ethyl bromoacetateInvestigating the stability of the N-N bond and potential rearrangements.
2-(3-nitro-1H-pyrazol-1-yl)aceto[¹⁵N]hydrazide¹⁵NTerminal nitrogen of the hydrazideLabeled 2-(3-nitro-1H-pyrazol-1-yl)acetic acid and ¹⁵N-hydrazineTracing the fate of the hydrazide moiety in metabolic studies; identifying adducts with biological macromolecules.
[1,2-¹³C₂]-2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide¹³CCarbonyl and adjacent methylene carbons of the acetohydrazideEthyl [1,2-¹³C₂]-bromoacetateProbing the decarboxylation or other metabolic transformations of the acetohydrazide side chain.
[4,5-¹³C₂]-2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide¹³CC4 and C5 positions of the pyrazole ring¹³C-labeled 1,3-dicarbonyl precursorStudying the integrity and metabolic fate of the pyrazole ring.
[²H]-2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide²H (D)Exchangeable N-H protons and potentially C-H positionsThis compound and D₂OInvestigating kinetic isotope effects to determine rate-limiting steps in enzymatic or chemical reactions.

The synthesis of these labeled compounds, followed by their application in detailed mechanistic studies, would significantly advance the understanding of the chemical and biological properties of this compound.

Role of 2 3 Nitro 1h Pyrazol 1 Yl Acetohydrazide in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Heterocyclic Systems

The acetohydrazide moiety in 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide is a versatile functional group that serves as a key building block for the synthesis of a wide array of heterocyclic compounds. The terminal -NHNH2 group is highly nucleophilic and readily participates in condensation reactions with various electrophiles, leading to the formation of new ring systems.

Detailed research has shown that acetohydrazide derivatives can be cyclized into several important heterocyclic scaffolds. For instance, reaction with aldehydes and ketones yields hydrazones, which can be further cyclized to form pyrazole (B372694) or pyrazoline rings. Moreover, the condensation of acetohydrazides with dicarbonyl compounds or their equivalents is a well-established method for constructing five- and six-membered heterocycles. While specific studies on the cyclization reactions of this compound are not extensively documented, its reactivity can be inferred from the known chemistry of related pyrazole acetohydrazides.

One potential synthetic application is in the construction of fused pyrazole systems. For example, condensation with β-ketoesters could lead to the formation of pyrazolyl-substituted pyrazolones. Another avenue is the synthesis of triazole derivatives. The reaction of the acetohydrazide with isothiocyanates followed by cyclization is a known route to triazoles. The presence of the 3-nitro-1H-pyrazol-1-yl substituent would impart unique electronic and steric properties to the resulting complex heterocyclic systems, potentially influencing their biological activity or material properties.

The following table outlines potential heterocyclic systems that could be synthesized from this compound and the corresponding co-reactants.

Target Heterocyclic SystemCo-reactantReaction Type
Pyrazolyl-substituted Pyrazolonesβ-KetoestersCyclocondensation
Pyrazolyl-substituted TriazolesIsothiocyanatesAddition-Cyclization
Pyrazolyl-substituted OxadiazolesCarbon disulfideCyclocondensation
Pyrazolyl-substituted Pyridazinonesα,β-Unsaturated estersMichael Addition-Cyclization

These examples highlight the potential of this compound as a precursor for generating molecular diversity in heterocyclic chemistry.

Building Block for Functional Organic Materials

The unique combination of a hydrogen-bond-donating and -accepting acetohydrazide group, along with the electron-withdrawing nitro group on the aromatic pyrazole ring, makes this compound an intriguing building block for the design of functional organic materials. These functional groups can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of molecules into ordered supramolecular structures.

Nitro-containing aromatic compounds are known to be valuable in the synthesis of functional materials due to their electronic properties. The nitro group can be reduced to an amino group, providing a site for further functionalization. This versatility allows for the tuning of the optical and electronic properties of the resulting materials.

In the realm of polymer chemistry, while direct polymerization of this compound has not been reported, its functional groups suggest potential applications. For instance, it could be incorporated as a side chain in a polymer backbone, where the pyrazole and hydrazide moieties could act as ligands for metal ions, leading to the formation of coordination polymers. Such materials often exhibit interesting magnetic, optical, or catalytic properties.

In supramolecular chemistry, the ability of the acetohydrazide group to form strong and directional hydrogen bonds is of particular interest. This can be exploited to construct self-assembling systems like gels, liquid crystals, or molecular networks. The pyrazole ring itself can also participate in hydrogen bonding and π-stacking interactions, further directing the assembly process. The presence of the nitro group can influence the electronic properties of the resulting supramolecular assemblies, making them potentially useful in sensors or electronic devices.

Development of Novel Reagents and Catalytic Systems

The structural features of this compound suggest its potential utility in the development of novel reagents and catalytic systems. Pyrazole derivatives are well-known for their ability to act as ligands for a variety of metal ions, forming stable coordination complexes. mdpi.com The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the acetohydrazide side chain could provide an additional binding site, making the molecule a bidentate or even tridentate ligand.

The formation of in situ catalysts from pyrazole-based ligands and copper(II) salts for oxidation reactions has been reported. mdpi.comrsc.org These catalysts have shown efficacy in reactions such as the oxidation of catechol to o-quinone. mdpi.comrsc.org The electronic properties of the pyrazole ligand, influenced by substituents like the nitro group, can modulate the catalytic activity of the metal center.

Furthermore, the acetohydrazide moiety itself has been shown to play a role in catalysis. It can act as a transient directing group in palladium-catalyzed C(sp³)–H activation reactions. bohrium.com This dual functionality of the molecule, having both a potential ligand site and a reactive group that can direct catalysis, opens up possibilities for designing novel catalytic systems for a range of organic transformations.

Applications in Corrosion Inhibition Research (Focus on fundamental mechanistic understanding)

Both pyrazole and hydrazide derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic media. mdpi.comnih.govsemanticscholar.org The efficacy of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The fundamental mechanistic understanding of this inhibition involves the interaction of the inhibitor molecule with the metal surface. The heteroatoms (nitrogen and oxygen) in the pyrazole and acetohydrazide moieties of this compound possess lone pairs of electrons that can be shared with the vacant d-orbitals of the metal atoms, leading to chemisorption. Additionally, the aromatic pyrazole ring can interact with the metal surface through π-electron donation.

The adsorption process is often described by adsorption isotherms, such as the Langmuir isotherm, which provides insights into the nature of the interaction between the inhibitor and the metal surface. nih.gov The presence of the nitro group, an electron-withdrawing group, can influence the electron density distribution in the molecule, which in turn affects its adsorption characteristics and inhibition efficiency. nih.gov

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for elucidating the inhibition mechanism. nih.gov Potentiodynamic polarization studies can determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing the changes in the corrosion potential and corrosion current density. nih.gov EIS provides information about the charge transfer resistance and the formation of a protective film at the metal-solution interface.

The following table summarizes the key mechanistic aspects of corrosion inhibition by pyrazole and hydrazide derivatives, which are relevant to understanding the potential role of this compound.

FeatureMechanistic Role in Corrosion Inhibition
Heteroatoms (N, O) Act as active centers for adsorption on the metal surface through the donation of lone pair electrons to the vacant d-orbitals of the metal. nih.gov
Pyrazole Ring The π-electrons of the aromatic ring can interact with the metal surface, contributing to the adsorption process. nih.gov
Adsorption Film Forms a protective barrier on the metal surface, blocking the active corrosion sites and preventing the diffusion of corrosive species. nih.gov
Inhibition Type Can act as anodic, cathodic, or mixed-type inhibitors, affecting the kinetics of the corrosion reactions. nih.gov

Future Directions and Emerging Research Avenues for 2 3 Nitro 1h Pyrazol 1 Yl Acetohydrazide

Exploration of Unconventional Synthetic Routes and Methodologies

Traditional synthetic methods for pyrazole (B372694) derivatives, while effective, often present challenges related to efficiency, safety, and environmental impact. scilit.com Future research should pivot towards the adoption of unconventional and more sustainable synthetic strategies for 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety profiles, and greater scalability compared to batch processes. mdpi.comgalchimia.com The application of flow chemistry to the synthesis of nitropyrazoles and their derivatives could lead to higher yields and purity, as well as the safer handling of potentially hazardous intermediates and reagents. scilit.comrsc.orgmit.edu A modular flow setup could be designed to telescope multiple reaction steps, such as the formation of the pyrazole core and subsequent functionalization with the acetohydrazide moiety, into a single continuous process. mit.edu

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of acetohydrazide derivatives, offering a greener and more efficient alternative to conventional heating. proquest.comrjptonline.orgresearchgate.netjaptronline.com Investigating microwave-assisted protocols for the condensation of ethyl (3-nitro-1H-pyrazol-1-yl)acetate with hydrazine (B178648) hydrate (B1144303) could significantly reduce reaction times and improve energy efficiency.

Photocatalysis: The use of visible-light photocatalysis is a rapidly growing area in organic synthesis, providing access to novel reaction pathways under mild conditions. organic-chemistry.orgacs.orgnih.gov Exploring photocatalytic methods for the formation of the pyrazole ring or for the introduction of the nitro group could lead to more selective and environmentally benign synthetic routes. acs.orgresearchgate.net For instance, a photocatalytic [3+2] cycloaddition could be a potential route to the pyrazole core. acs.org

A comparative analysis of these emerging synthetic methodologies is presented in the table below.

MethodologyPotential Advantages for Synthesizing this compound
Flow Chemistry Enhanced safety, improved heat and mass transfer, higher reproducibility and scalability, potential for automation and multi-step synthesis. mdpi.comgalchimia.com
Microwave-Assisted Synthesis Reduced reaction times, increased reaction rates and yields, improved purity, and energy efficiency. proquest.comrjptonline.orgresearchgate.net
Photocatalysis Mild reaction conditions, high selectivity, use of sustainable energy sources, access to unique reactive intermediates. organic-chemistry.orgacs.orgresearchgate.net

Deeper Mechanistic Elucidation through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms and structural properties of this compound is crucial for its rational design and application. Advanced spectroscopic and computational methods will be instrumental in achieving this.

In-situ Spectroscopic Analysis: Techniques such as in-situ FTIR and Raman spectroscopy can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. This would be particularly valuable for optimizing the synthesis of the target compound and understanding the nitration process of the pyrazole ring.

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can offer profound insights into the electronic structure, reactivity, and spectroscopic properties of this compound. eurasianjournals.comnih.gov DFT studies can be employed to investigate the tautomerism of the pyrazole ring, the conformational preferences of the acetohydrazide side chain, and the mechanism of its formation. eurasianjournals.comeurasianjournals.com Molecular dynamics simulations can further explore the compound's behavior in different environments and its interactions with other molecules. eurasianjournals.comtandfonline.com

Design and Synthesis of Advanced Functional Materials Utilizing the Compound as a Core Scaffold

The unique combination of a high-energy nitropyrazole unit and a chelating acetohydrazide group makes this compound a promising building block for a variety of advanced functional materials.

Energetic Materials: Nitropyrazole-based compounds are known for their high density, good thermal stability, and excellent detonation performance, making them attractive for applications as energetic materials. nih.govnih.govrsc.orgrsc.orgacs.org Future research could focus on using this compound as a precursor for the synthesis of novel high-energy-density materials (HEDMs). nih.govnih.gov The acetohydrazide moiety can be further functionalized to introduce additional energetic groups or to form energetic coordination polymers.

Metal-Organic Frameworks (MOFs): The pyrazole and acetohydrazide functionalities can act as ligands for the construction of metal-organic frameworks (MOFs). researchgate.netrsc.orgacs.orgdigitellinc.comaminer.org These MOFs could exhibit interesting properties for applications in gas storage, catalysis, and sensing. researchgate.netdigitellinc.com The presence of the nitro group could also impart energetic properties to the resulting MOFs, leading to the development of novel energetic MOFs. acs.org

The potential applications of materials derived from this compound are summarized below.

Material ClassPotential Applications
Energetic Materials High-performance explosives, propellants, and pyrotechnics. nih.govnih.gov
Metal-Organic Frameworks Gas storage and separation, heterogeneous catalysis, chemical sensing, and energetic materials. researchgate.netrsc.orgacs.org
Coordination Polymers Magnetic materials, luminescent materials, and catalysts.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. numberanalytics.comnumberanalytics.comnih.govrsc.orgnih.gov

Predictive Modeling: ML algorithms can be trained on existing datasets of energetic materials to predict the properties of new compounds, such as density, heat of formation, and detonation velocity. mdpi.comumd.eduumd.edursc.orgresearchgate.net This approach can be used to screen virtual libraries of derivatives of this compound to identify promising candidates with enhanced energetic performance.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the chemical structure of pyrazole derivatives and their biological or physical properties. nih.govnih.govej-chem.orgnih.govacs.orgijsdr.org This can guide the design of new compounds with optimized characteristics.

De Novo Design: Generative AI models can be employed to design entirely new molecules based on desired property profiles. nih.gov By defining the target properties, such as high energy density and low sensitivity, AI could propose novel derivatives of this compound that are synthetically accessible.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted nature of this compound necessitates a collaborative and interdisciplinary research approach to fully realize its potential.

Academia-Industry Partnerships: Collaboration between academic research groups and industrial partners can bridge the gap between fundamental research and practical applications. llnl.govnavy.miluni-muenchen.de Industry can provide insights into real-world requirements for materials, while academia can offer expertise in synthesis, characterization, and computational modeling.

Cross-Disciplinary Research: The study of this compound could benefit from collaborations between synthetic chemists, materials scientists, physicists, and computational chemists. engineering.org.cnyoutube.com Such interdisciplinary efforts can lead to a more comprehensive understanding of the compound's properties and the development of innovative applications. For instance, collaborations with engineers could lead to the development of advanced manufacturing techniques, such as 3D printing, for energetic materials derived from this compound. youtube.com

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide and its derivatives?

The synthesis typically involves two steps: (1) Formation of the hydrazide core by reacting esters (e.g., isopropyl 2-((3-substituted-triazolyl)thio)acetate) with hydrazine hydrate under reflux in propan-2-ol. (2) Condensation with aldehydes or ketones in acetic acid to introduce substituents via hydrazone bond formation . For nitro-substituted pyrazoles, nitration reactions under controlled acidic conditions (e.g., HNO₃/H₂SO₄) are critical to ensure regioselectivity at the 3-position .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : To confirm hydrazide proton (-NH-NH₂) and pyrazole ring protons (e.g., δ 6.9–7.7 ppm for aromatic protons) .
  • IR spectroscopy : Identification of C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
  • Single-crystal X-ray diffraction : Resolves molecular geometry, nitro group orientation, and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the standard reaction conditions for introducing hydrazide groups into heterocyclic scaffolds?

Hydrazide formation typically requires refluxing ester precursors (e.g., ethyl 2-(1H-indol-3-yl)acetate) with excess hydrazine hydrate (80–90% v/v) in methanol or ethanol for 3–4 hours. Catalytic acetic acid may accelerate the reaction .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data when modifying substituents on the acetohydrazide core?

Systematic structure-activity relationship (SAR) studies are essential. For example, shows that 4-chlorobenzylidene substituents enhance actoprotective activity, while nitrobenzylidene groups reduce efficacy. To resolve contradictions:

  • Perform dose-response assays (IC₅₀/EC₅₀ comparisons) across multiple cell lines or enzymatic targets .
  • Use molecular docking to correlate substituent electronic effects (e.g., nitro group electron-withdrawing properties) with binding affinity to active sites .

Q. What computational strategies predict the binding modes of acetohydrazide derivatives with biological targets?

  • Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between the hydrazide -NH and enzyme catalytic residues .
  • Density Functional Theory (DFT) calculates electrostatic potential maps to assess charge distribution effects of the nitro group on reactivity .
  • Molecular Dynamics (MD) simulations evaluate conformational stability in binding pockets over time .

Q. How does the 3-nitro group on the pyrazole ring influence electronic properties and reactivity?

The nitro group is a strong electron-withdrawing substituent that:

  • Reduces electron density on the pyrazole ring via resonance, enhancing electrophilic substitution at the 4-position .
  • Stabilizes intermediates in nucleophilic acyl substitution reactions involving the acetohydrazide moiety .
  • Increases oxidative stability but may reduce solubility, requiring formulation adjustments for bioavailability .

Q. What strategies improve the pharmacokinetic profile of nitro-substituted acetohydrazides?

  • Prodrug design : Masking the hydrazide group as a hydrolyzable ester or Schiff base .
  • Co-crystallization : Enhancing solubility via co-formers (e.g., cyclodextrins) identified through phase solubility diagrams .
  • Structural simplification : Reducing steric bulk while retaining nitro group interactions (e.g., replacing benzylidene with smaller alkylidene groups) .

Data Contradiction Analysis

Q. Why do certain substituents (e.g., 3-nitrobenzylidene) show conflicting bioactivity across studies?

Contradictions may arise from:

  • Assay variability : Differences in cell line sensitivity or enzyme purity (e.g., α-glucosidase IC₅₀ values vary by source) .
  • Solubility limitations : Poor aqueous solubility of nitro derivatives leads to inconsistent dosing in vitro .
  • Metabolic instability : Rapid hydrolysis of hydrazides in certain biological matrices .

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